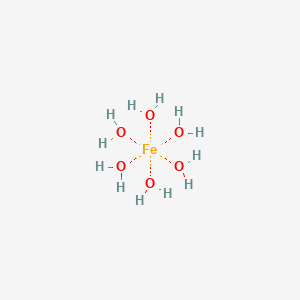
hexahydroxidoferrate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydroxidoferrate(3-) is an iron coordination entity.
Wissenschaftliche Forschungsanwendungen
Oxidation of Organic Substrates Hexacyanoferrate(III) serves as a selective outer-sphere reactant in the oxidation of organic substrates, particularly useful in the comparative study of octahedral complexes. Its selective nature makes it suitable for oxidizing easily oxidizable substrates and acts as an interceptor of free radicals, enhancing its efficiency as a one-electron oxidant (Leal, García, & Domingo, 1998).
Stability in Electrochemical Measurements Hexacyanoferrate(II)/III is used in electrochemical reactors for mass transfer performance measurements. Its stability compared to alternatives like hexachloroiridate(IV)/III has been investigated, highlighting its utility in electrochemical applications despite potential electrode poisoning issues (Weusten, Groot, & van der Schaaf, 2020).
Intercalation in Hydrotalcite Systems Hexacyanoferrate(II) and (III) hydrotalcites are synthesized by exchanging carbonate ions. These are characterized for various properties including specific surface area, porosity, and thermal stability. Such intercalation finds potential applications in materials science, especially in synthesizing compounds with tailored properties (Holgado, Rives, Sanroman, & Malet, 1996).
Electron Acceptor in Biological Systems Hexacyanoferrate(III) is used as an electron acceptor in the study of plasmalemma redox systems in plants. Its high redox potential makes it a powerful electron acceptor, crucial for understanding electron transfer mechanisms in biological systems (Lüthen & Böttger, 1988).
Iron(III) Selective Chelators Hexahydroxidoferrate(III) and similar compounds are considered in the design of iron(III)-selective chelators. The focus is on chelators that provide an octahedral environment, crucial for binding iron(III), and have applications in treating iron overload conditions (Liu & Hider, 2002).
Determination of Total Iron in Waters In analytical chemistry, hexacyanoferrate(III) is used as a mediator in the voltammetric determination of total iron in water samples. This application underscores its role in developing sensitive and accurate methods for monitoring environmental contaminants (Ježek et al., 2007).
Anion-Exchange Equilibrium Studies The intercalation of hexacyanoferrate(III) ions in layered double hydroxides like hydrotalcite is studied for understanding anion-exchange mechanisms. Such studies are important in the field of material science and environmental remediation (Jobbágy & Regazzoni, 2005).
Reduction Kinetics Studies Kinetic studies of the reduction of hexacyanoferrate(III) by agents like sodium tetrahydroborate offer insights into reaction mechanisms and rates, relevant in various chemical processes and industrial applications (Bhattacharjee, Bhattacharjee, & Mahanti, 1981).
Eigenschaften
Molekularformel |
FeH12O6 |
|---|---|
Molekulargewicht |
163.94 g/mol |
IUPAC-Name |
iron;hexahydrate |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2 |
InChI-Schlüssel |
IZEMHEXSGIOXDA-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.[Fe] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






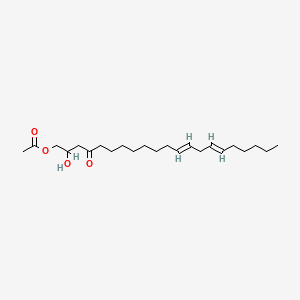
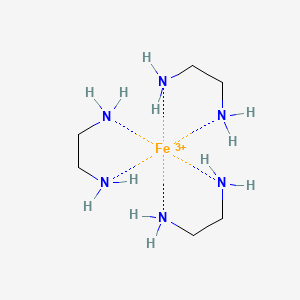
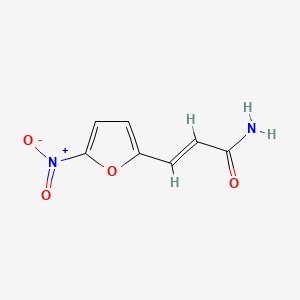

![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)



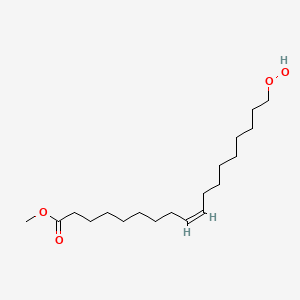

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)